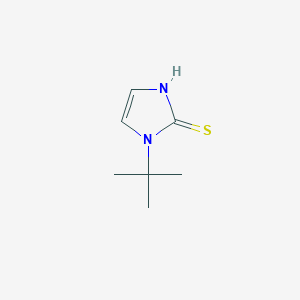

1-tert-butyl-1H-imidazole-2-thiol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-tert-butyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-7(2,3)9-5-4-8-6(9)10/h4-5H,1-3H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRVIFJVQIOERE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476095 | |

| Record name | 1-tert-butyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61640-27-5 | |

| Record name | 1-tert-butyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Tert Butyl 1h Imidazole 2 Thiol and Its Derivatives

General Synthetic Strategies for Imidazole-2-thiones and Imidazole-2-thiols

The imidazole-2-thione and imidazole-2-thiol scaffolds are key structures in heterocyclic chemistry, and numerous methods have been developed for their synthesis. These methods can be broadly categorized into conventional and microwave-assisted approaches.

Conventional Synthetic Routes to Imidazolidine-2-thiones and Imidazole-2-thiones

Traditional methods for synthesizing imidazolidine-2-thiones and imidazole-2-thiones often rely on multi-step procedures and require specific reagents and sometimes harsh reaction conditions. mdpi.com A common approach involves the reaction of 1,2-diamines with carbon disulfide. mdpi.comscialert.net For instance, the reaction of ethylenediamine (B42938) with carbon disulfide can produce imidazolidine-2-thione. scialert.net

Another established route is the cyclization of α-amino ketones or aldehydes with potassium thiocyanate (B1210189) to yield 2-mercaptoimidazoles. derpharmachemica.com The sulfur atom can subsequently be removed through various oxidative methods if the corresponding imidazole (B134444) is the desired product. derpharmachemica.com The synthesis of imidazole-2-thione derivatives has also been achieved starting from 2-thiohydantoin (B1682308), which is prepared from thiohydantoic acid under acidic conditions. scialert.net The resulting 2-thiohydantoin can be reacted with lithium borohydride (B1222165) to form a hydroxy imidazolidine-2-thione, which upon elimination of water, yields an imidazole-2-thione derivative. scialert.net

These conventional methods, while effective, can sometimes be limited by long reaction times and the use of hazardous reagents. mdpi.com

Microwave-Assisted Synthetic Approaches to Imidazole Ring Systems

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of heterocyclic compounds, including imidazoles. derpharmachemica.comrsc.org This technique utilizes dielectric heating to achieve uniform and rapid temperature increases, often leading to significantly shorter reaction times, higher yields, and fewer by-products compared to conventional heating methods. rsc.orgnih.gov

Microwave irradiation has been successfully applied to various reactions for constructing the imidazole ring. derpharmachemica.comniscpr.res.in For example, one-pot multicomponent reactions are particularly well-suited for microwave synthesis, allowing for the combination of multiple starting materials in a single step to generate complex imidazole derivatives. nih.govniscpr.res.in This approach is considered a green chemistry protocol due to the use of environmentally friendly solvents like ethanol (B145695) and the efficiency of microwave heating. nih.gov The acidic nature of solid supports like silica (B1680970) gel can also enhance the reaction rate in microwave-assisted syntheses, particularly in dehydration steps. niscpr.res.in

The benefits of MAOS in synthesizing imidazole derivatives include:

Reduced reaction times: Reactions that take hours under conventional heating can often be completed in minutes. nih.govniscpr.res.in

Increased yields: Higher product yields are frequently observed. nih.govniscpr.res.in

Greener chemistry: The use of less solvent and energy aligns with the principles of green chemistry. rsc.orgnih.gov

Targeted Synthesis of N1-Substituted Imidazole-2-thiol Derivatives

The synthesis of N1-substituted imidazole-2-thiol derivatives, such as 1-tert-butyl-1H-imidazole-2-thiol, often requires specific strategies to introduce the desired substituent at the N1 position of the imidazole ring.

Cyclization Reactions of α,β-Unsaturated Ketones (Chalcones) with Hydrazine (B178648) Derivatives

The reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine derivatives is a versatile method for synthesizing various heterocyclic compounds, including pyrazolines. nih.govresearchgate.net In this reaction, the hydrazine derivative undergoes a cyclo-condensation reaction with the chalcone (B49325). nih.gov The specific product formed can be influenced by the reaction conditions, such as the solvent and the presence of an acid catalyst. nih.gov For instance, the reaction of a chalcone with hydrazine hydrate (B1144303) in ethanol can yield a pyrazoline derivative, and the addition of acetic acid can lead to a different, yet related, product. nih.gov This type of cyclization chemistry provides a pathway to five-membered heterocyclic rings.

Formation of N-Aminoimidazoline-2-thiones via One-Pot Reactions

One-pot synthetic methods offer an efficient way to construct complex molecules like N-aminoimidazoline-2-thiones in a single reaction vessel, avoiding the need to isolate intermediates. niscpr.res.in A typical one-pot synthesis of N-substituted-1-amino-2,3-dihydro-1H-imidazole-2-thiones involves the reaction of a ketone with a reagent like (diacetoxyiodo)benzene (B116549) (DIB) and p-toluenesulfonic acid in acetonitrile (B52724) to form an intermediate. niscpr.res.in This is followed by the addition of potassium thiocyanate and a hydrazine derivative, such as phenylhydrazine, in acetic acid to yield the final product. niscpr.res.in

A general procedure for this one-pot synthesis is outlined in the table below:

| Step | Reagents | Solvent | Conditions |

| 1 | Ketone, HTIB | Acetonitrile | Stirring for 2 hours |

| 2 | Potassium thiocyanate | Glacial acetic acid | Stirring for 30 minutes |

| 3 | Phenylhydrazine | Glacial acetic acid | Stirring for 5 hours at room temperature |

HTIB refers to [Hydroxy(tosyloxy)iodo]benzene, which is generated in situ from (diacetoxyiodo)benzene and p-TsOH.

This one-pot approach streamlines the synthesis process and allows for the generation of a library of N-aminoimidazoline-2-thione derivatives by varying the starting ketone and hydrazine. niscpr.res.in

Metalation and Phosphinylation of N1-tert-butylimidazoles

SN2 Reactions for the Synthesis of N-Alkyl Imidazolium (B1220033) Salts from N1-tert-butylimidazole Precursors

The synthesis of N-alkyl imidazolium salts from N1-tert-butylimidazole precursors is effectively achieved through bimolecular nucleophilic substitution (SN2) reactions. This approach is foundational in the generation of ionic liquids and other functionalized imidazole derivatives.

A notable example of this methodology is the synthesis of 1-tert-butyl-3-propylimidazolium iodide. monmouthcollege.edu In this reaction, 1-tert-butylimidazole acts as the nucleophile, attacking an alkyl halide, in this case, 1-iodopropane. The reaction is typically conducted in a suitable solvent such as toluene (B28343) under an inert atmosphere, for instance, nitrogen, to prevent unwanted side reactions. monmouthcollege.edu The mixture is heated to reflux to facilitate the reaction. monmouthcollege.edu The resulting product, an N-alkyl imidazolium salt, can be characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and FT-IR to confirm its structure. monmouthcollege.edu

The 1H NMR spectrum of 1-tert-butyl-3-propylimidazolium iodide displays characteristic signals that confirm the successful alkylation. Specifically, the protons of the propyl group appear as a triplet at approximately 4.42 ppm, a multiplet around 2.0 ppm, and another triplet at 1.07 ppm. The nine equivalent protons of the tert-butyl group are observed as a distinct singlet at 1.76 ppm. monmouthcollege.edu These chemical shifts and splitting patterns are consistent with the expected structure of the imidazolium salt. monmouthcollege.edu

This synthetic strategy highlights the utility of N1-tert-butylimidazole as a versatile precursor for generating a library of N-alkyl imidazolium salts with potential applications as ionic liquids or as precursors for N-heterocyclic carbene catalysts. researchgate.net

Regiocontrolled Synthesis of Substituted Imidazoles as Precursors

The regiocontrolled synthesis of substituted imidazoles is crucial for accessing a wide array of functionalized imidazole derivatives, which can then be converted to target molecules like this compound. rsc.orgrsc.org Various synthetic strategies have been developed to control the substitution pattern on the imidazole ring. rsc.orgrsc.org

One effective method for the regio-specific synthesis of N-substituted imidazoles involves the use of readily available α-amino acids. researchgate.net These starting materials are first converted to their corresponding α-aminocarbonyl derivatives. The subsequent reaction with various isothiocyanates leads to the formation of N-substituted cyclic thioureas. researchgate.net These thioureas can then undergo either oxidative or reductive desulfurization to yield structurally diverse imidazoles in good to excellent yields. researchgate.net This method provides a high degree of control over the placement of substituents on the imidazole ring.

Multicomponent reactions (MCRs) also offer an efficient pathway to highly substituted imidazoles. For instance, the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) can be catalyzed by various agents to produce tetrasubstituted imidazoles. rsc.org The use of heterogeneous catalysts, such as zinc ferrite (B1171679) (ZnFe2O4) nanoparticles, is particularly advantageous as the catalyst can be easily recovered and reused without a significant loss in activity. rsc.org

Tautomerism and Proton Transfer Dynamics of 1 Tert Butyl 1h Imidazole 2 Thiol Analogues

Elucidation of Thione-Thiol Tautomeric Equilibria in Imidazole-2-thiones

The phenomenon of tautomerism is a critical aspect of the chemistry of imidazole-2-thiones. These compounds can exist in two tautomeric forms: the thione form and the thiol form. The thione form is characterized by a carbon-sulfur double bond (C=S) within the imidazole (B134444) ring, while the thiol form, also known as 2-mercaptoimidazole, contains a carbon-sulfur single bond with the proton residing on the sulfur atom (C-SH). wikipedia.org

The position of the tautomeric equilibrium is influenced by several factors, including the electronic nature of substituents on the imidazole ring, the solvent, and the physical state (solid or solution). For many imidazole-2-thiones, the thione form is the predominant species. researchgate.netnih.gov This preference is a result of the greater thermodynamic stability of the thione tautomer. In the solid state, compounds like 1,2,4-triazole-3-thione exist in the thione form, a preference that is often maintained in the gas phase. nih.gov

Computational Studies on Tautomeric Stability and Energy Differences

Huckel Molecular Orbital (HMO) Calculations on Thione-Thiol Preference

Hückel Molecular Orbital (HMO) theory, while a simplified method, provides valuable qualitative insights into the electronic structure and stability of π-electron systems in conjugated molecules like imidazole-2-thiones. wikipedia.orgaabu.edu.jo This method focuses on the π-electrons, which are crucial in determining the aromaticity and stability of the tautomeric forms. aabu.edu.jo

HMO calculations involve setting up a secular determinant based on the connectivity of the atoms in the π-system. The energies of the molecular orbitals are expressed in terms of two parameters: α, the Coulomb integral, representing the energy of an electron in a carbon 2p orbital, and β, the resonance integral, representing the interaction energy between adjacent p orbitals. wikipedia.org For heteroatoms like sulfur and nitrogen, modified α and β parameters are used to account for their different electronegativity and bonding characteristics. daniloroccatano.blog

By calculating the total π-electron energy for both the thione and thiol tautomers, the HMO method can predict which form is more stable. Generally, the tautomer with the lower total π-electron energy (a more negative value as β is negative) is predicted to be the more stable one. For many heterocyclic thiones, HMO calculations support the experimental observation that the thione form is energetically favored over the thiol form.

Table 1: Key Parameters in Hückel Molecular Orbital (HMO) Theory

| Parameter | Description |

| α (Coulomb Integral) | Represents the energy of an electron in a 2p atomic orbital of a carbon atom. wikipedia.org |

| β (Resonance Integral) | Represents the interaction energy between two adjacent 2p orbitals. wikipedia.org |

| h (Heteroatom Parameter) | Modifies the Coulomb integral for a heteroatom X (α_X = α + h_Xβ). |

| k (Heteroatom Parameter) | Modifies the resonance integral for a C-X bond (β_CX = k_CXβ). |

Density Functional Theory (DFT) Investigations of Tautomeric Forms

Density Functional Theory (DFT) offers a more sophisticated and quantitative approach to studying tautomerism. DFT calculations can accurately predict the relative energies, geometries, and vibrational frequencies of the thione and thiol tautomers. researchgate.net

Numerous DFT studies on related heterocyclic thiones, such as 1,2,4-triazole-3-thione, have consistently shown that the thione tautomer is significantly more stable than the thiol tautomer. researchgate.netnih.gov For instance, at the B3LYP/6-311++G(d,p) level of theory, the thione form of a triazole compound was found to be more stable than the thiol form by about 13 kcal/mol in the gas phase. researchgate.net This energy difference confirms the predominance of the thione tautomer. researchgate.net

DFT calculations also provide optimized geometries for both tautomers, revealing differences in bond lengths and angles. For example, in the thione form, a distinct C=S double bond is observed, whereas the thiol form exhibits a C-S single bond and an S-H bond. These computational findings are often in good agreement with experimental data from X-ray crystallography. researchgate.net

Table 2: Relative Energies of Thione vs. Thiol Tautomers from DFT Calculations (Example System: 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione)

| Tautomer | Relative Energy (kcal/mol) in Gas Phase |

| Thione | 0 (Reference) |

| Thiol | ~13 researchgate.net |

Mechanisms of Proton Transfer in Solution Phase

Proton transfer is the fundamental process that interconverts the thione and thiol tautomers. In solution, this transfer can occur through different pathways.

Intramolecular Proton Transfer Pathways

Intramolecular proton transfer involves the direct movement of a proton from a nitrogen atom to the sulfur atom within the same molecule. This process typically proceeds through a high-energy transition state. DFT calculations can be used to model the potential energy surface of this reaction and determine the energy barrier. nih.gov For many heterocyclic thiones, the direct intramolecular proton transfer has a high activation energy, making it a less favorable pathway in the absence of a catalyst or solvent assistance. nih.gov

Solvent-Assisted Intermolecular Proton Transfer (e.g., Water and Methanol)

In protic solvents like water or methanol (B129727), the proton transfer is often facilitated by solvent molecules. This is known as a solvent-assisted intermolecular proton transfer. The solvent molecules can act as a bridge, accepting a proton from the nitrogen atom and donating another proton to the sulfur atom in a concerted or stepwise fashion. This mechanism, often referred to as a Grotthuss-type mechanism, significantly lowers the activation energy for tautomerization compared to the intramolecular pathway. nih.govresearchgate.net

First-principles molecular dynamics simulations on liquid imidazole have shown that proton transport is dominated by structural diffusion, where protons hop between molecules within a hydrogen-bonded network. nih.govresearchgate.netbohrium.com The rate-limiting step is often the reorientation of the solvent molecules to form a favorable hydrogen-bonded chain for the proton to travel. researchgate.net Similar mechanisms are expected to be at play in the tautomerization of 1-tert-butyl-1H-imidazole-2-thiol in protic solvents, where water or methanol molecules would mediate the proton transfer between the nitrogen and sulfur atoms. researchgate.net

Photoinduced Tautomerism Studies in Low-Temperature Matrices

The investigation of tautomeric equilibria and proton transfer dynamics in heterocyclic compounds under cryogenic conditions, particularly through photoinduction, offers profound insights into the intrinsic molecular properties and reaction mechanisms, free from solvent and significant thermal effects. The use of low-temperature matrix isolation techniques, coupled with infrared (IR) spectroscopy and computational chemistry, has been a powerful tool in trapping and characterizing transient species and high-energy tautomers that are otherwise inaccessible at ambient temperatures.

Studies on analogues of this compound, such as other heterocyclic thiones, have demonstrated the utility of this approach. For instance, research on compounds like 3-thiopyridazine and 2-thioquinoline isolated in argon or normal hydrogen (n-H₂) matrices has shown that UV irradiation can effectively induce a thione-to-thiol tautomeric conversion. researchgate.net Upon irradiation with UV light (e.g., λ = 305 nm), the initial thione form, which is typically the more stable tautomer in the ground state, can undergo a proton transfer to generate the corresponding thiol tautomer. researchgate.net This transformation is readily monitored by the appearance of new bands in the IR spectrum that correspond to the vibrational modes of the newly formed thiol tautomer. researchgate.net

In a notable study on 3-thio-1,2,4-triazole, a compound with a similar N-C=S moiety, researchers utilized matrix isolation FTIR spectroscopy to explore its photochemical behavior. nih.gov The thione tautomer was found to be the predominant species when isolated in an argon matrix. nih.gov Upon laser irradiation at λ = 270 nm, the formation of the thiol tautomer was observed, confirming the feasibility of photoinduced tautomerism in this class of compounds. nih.gov

Furthermore, the composition of the cryogenic matrix itself has been shown to influence the efficiency of the photoinduced tautomerization. In the case of 3-thio-1,2,4-triazole, the presence of carbon dioxide in the argon matrix was found to affect the rate of the thione-thiol transformation. nih.gov This suggests that even weak intermolecular interactions between the target molecule and the matrix material can play a role in the photochemical dynamics. nih.gov

Computational studies, often employing Density Functional Theory (DFT), are crucial for interpreting the experimental results. For 1,2,4-triazole-3-thione and its derivatives, theoretical calculations have consistently shown that the thione form is the most stable tautomer in the gas phase. nih.gov These calculations are also used to predict the vibrational frequencies of the different tautomers, which is essential for the assignment of the experimental IR spectra of the photoproducts. nih.gov

While direct experimental data on the photoinduced tautomerism of this compound in low-temperature matrices is not extensively documented in the provided search results, the principles established from analogous systems provide a strong framework for understanding its expected behavior. It is anticipated that UV irradiation of matrix-isolated this compound would lead to the formation of its thiol tautomer, this compound. The specific wavelengths required for this transformation and the quantum yield of the process would, however, be dependent on the precise electronic structure of the molecule.

The research on related compounds highlights the key aspects that would be central to such an investigation: the initial characterization of the stable tautomer in the matrix, the use of a specific UV wavelength to induce the tautomerism, and the subsequent spectroscopic identification of the photoproduct, supported by theoretical calculations.

| Compound Name | Tautomeric Form | Experimental Technique | Key Findings |

| 3-Thiopyridazine | Thione & Thiol | Matrix Isolation IR Spectroscopy | UV irradiation (λ = 305 nm) induces thione-to-thiol tautomerism. researchgate.net |

| 2-Thioquinoline | Thione & Thiol | Matrix Isolation IR Spectroscopy | Photoinduced formation of the thiol tautomer from the thione form observed. researchgate.net |

| 3-Thio-1,2,4-triazole | Thione & Thiol | Matrix Isolation FTIR Spectroscopy | UV irradiation (λ = 270 nm) generates the thiol tautomer; matrix composition affects efficiency. nih.gov |

Coordination Chemistry and Ligand Properties of 1 Tert Butyl 1h Imidazole 2 Thiol

Ambifunctional Nucleophilic Nature and Coordination Sites (Sulfur vs. Nitrogen)

1-tert-butyl-1H-imidazole-2-thiol is a heterocyclic compound featuring a five-membered imidazole (B134444) ring with a tert-butyl group at the N1 position and a thiol group at the C2 position. This structure gives the molecule an ambifunctional nucleophilic character, meaning it has more than one potential site for coordinating to metal ions. The primary coordination sites are the exocyclic sulfur atom of the thiol group and the endocyclic, unsubstituted nitrogen atom (N3) of the imidazole ring.

The thiol group (-SH) provides a soft donor atom (sulfur) that is highly nucleophilic and capable of forming stable bonds with metal ions. The presence of the tert-butyl group introduces significant steric bulk, which can influence the compound's reactivity and how it packs in a crystal structure. The imidazole ring itself contributes to the electronic properties and can engage in various intermolecular interactions.

The coordination behavior of this compound is a subject of interest in organometallic chemistry, where it can act as a ligand. The choice of coordination site—whether the metal binds to the sulfur, the nitrogen, or both—depends on several factors. These include the nature of the metal ion (hard vs. soft acid-base theory), the reaction conditions, and the steric constraints imposed by the bulky tert-butyl group. This versatility allows it to adopt different coordination modes, which in turn dictates the geometry and properties of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The ability of this compound to form stable complexes with a variety of metal ions is a key aspect of its chemistry. The synthesis of these complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Coordination with Transition Metal Ions (e.g., Cr(III), Co(II), Zn(II), Fe(II), Cu(II), Pd(II), Hg(II), Cd(II), Au(I))

While specific literature detailing the synthesis of complexes with all the listed transition metals for this compound is not extensively available, the general reactivity of imidazole-thiol ligands suggests their capability to coordinate with a wide range of transition metals. The thiol moiety is known to have a high affinity for soft metal ions like Au(I), Hg(II), and Pd(II), while the nitrogen atom can coordinate to a broader range of metals including first-row transition metals like Co(II), Cu(II), and Zn(II). The formation of such complexes is driven by the ligand's ability to undergo reactions such as halide exchange with metal salts.

Investigation of Ligand Denticity and Coordination Modes

The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. For this compound, several coordination modes are possible:

Monodentate (S-coordination): The ligand binds to the metal center exclusively through the sulfur atom of the thiol group. This is common with soft metal ions that have a strong preference for sulfur donors.

Monodentate (N-coordination): The ligand coordinates solely through the unsubstituted N3 atom of the imidazole ring.

Bidentate (N,S-chelation): The ligand forms a chelate ring by coordinating to the metal center through both the nitrogen and sulfur atoms. This mode often leads to the formation of stable five-membered rings.

Bridging: The ligand can bridge two metal centers, with the sulfur and nitrogen atoms coordinating to different metal ions, leading to the formation of polynuclear complexes or coordination polymers.

The steric hindrance from the large tert-butyl group can significantly influence which coordination mode is adopted by preventing certain geometric arrangements.

Electrochemical Behavior of Metal Complexes

The electrochemical properties of metal complexes are of great interest as they determine their potential applications in areas like catalysis and materials science. The presence of the redox-active thiol group and the aromatic imidazole ring in this compound suggests that its metal complexes could exhibit interesting electrochemical behavior.

Redox Conduct of Free Ligand and Metal Complexes

The free this compound ligand can undergo oxidation. The thiol group (-SH) can be oxidized to form a disulfide (-S-S-) bridge, connecting two ligand molecules, or further oxidized to sulfonic acids. This inherent redox activity of the ligand itself is a key feature.

Ligand-centered redox processes: The oxidation or reduction of the this compound ligand itself.

Metal-centered redox processes: A change in the oxidation state of the central metal ion.

Combined redox processes: In some cases, electron transfer can be delocalized over both the metal and the ligand.

Ligands that can exist in different charge states are often termed "non-innocent" or "redox-active." The study of such complexes involves techniques like cyclic voltammetry, which can reveal the potentials at which these redox events occur and whether they are reversible. This information is critical for understanding the electronic structure of the complexes and their reactivity.

Ligand-Centered vs. Metal-Centered Redox Processes

In the study of metal complexes, understanding the locus of redox activity—whether it is the metal ion or the coordinated ligand—is crucial. Redox processes are conventionally considered to be metal-centered, involving changes in the oxidation state of the central metal ion. However, certain ligands, known as "non-innocent" ligands, can actively participate in redox reactions, leading to ligand-centered redox processes.

While direct electrochemical studies specifically on this compound complexes are not extensively documented in the reviewed literature, the potential for this ligand to exhibit non-innocent behavior can be inferred from related systems. The imidazole-2-thione moiety, in particular, has the potential to be redox-active. For instance, studies on related imidazole-2-thione-fused 1,4-dihydro-1,4-diphosphinines have demonstrated reversible oxidation and reduction cycles that are centered on the ligand framework. acs.org This suggests that the thione group, in coordination with a metal, could be oxidized to a disulfide or other species, or the imidazole ring itself could participate in electron transfer processes.

The distinction between metal-centered and ligand-centered redox events in a complex of this compound would depend on several factors, including the identity of the metal, its initial oxidation state, and the coordination environment. For a redox-active metal, oxidation or reduction of the metal center is a likely pathway. However, for metals that are less redox-active or in oxidation states that are difficult to change, the ligand may become the primary site for electron transfer.

Cyclic voltammetry is a key technique used to investigate these processes. A typical cyclic voltammogram of a metal complex will show characteristic oxidation and reduction peaks. By comparing the redox potentials of the complex to that of the free ligand and the uncomplexed metal ion, and by analyzing the nature of the electrochemical waves, researchers can deduce whether the redox process is primarily metal-centered, ligand-centered, or a combination of both.

Design of Bulky Imidazole-Based Ligands for Bioinorganic Modeling

The design of ligands that mimic the coordination environment of metal ions in biological systems is a fundamental aspect of bioinorganic chemistry. These "biomimetic" or "bioinorganic model" complexes provide valuable insights into the structure, spectroscopy, and function of metalloproteins. Imidazole-containing ligands are particularly relevant in this context, as the imidazole side chain of the amino acid histidine is a common coordinating group for metal ions in proteins. wikipedia.org

The incorporation of a bulky substituent, such as the tert-butyl group in this compound, is a strategic design element in bioinorganic modeling. This steric bulk can serve several purposes:

Enforcing a specific coordination geometry: The size of the tert-butyl group can prevent the coordination of multiple ligands to a metal center, thereby favoring lower coordination numbers and specific geometries that might be present in the active site of an enzyme.

Creating a hydrophobic pocket: The bulky, nonpolar tert-butyl group can help to create a hydrophobic environment around the metal center, mimicking the proteinaceous surroundings of a metal cofactor.

Preventing unwanted side reactions: The steric hindrance provided by the tert-butyl group can protect the metal center from reacting with solvent molecules or other species, thus stabilizing the complex and allowing for the study of specific reactivity. google.com

Tuning electronic properties: While primarily a steric feature, the tert-butyl group can also have subtle electronic effects on the ligand and, consequently, on the redox potential and reactivity of the metal center.

Reactivity and Mechanistic Studies of 1 Tert Butyl 1h Imidazole 2 Thiol and Its Analogues

Reactions with Electrophilic Agents

The thiol group (-SH) in 1-tert-butyl-1H-imidazole-2-thiol is highly reactive and can be readily oxidized to form disulfides or sulfonic acids. It also demonstrates notable reactivity with various electrophilic agents. A significant example is its reaction with N-sulfonylphenyldichloroacetaldimines. scispace.com These imines, activated by the electron-withdrawing sulfonyl and dichloromethylene groups, serve as potent electrophiles for the nucleophilic imidazole-2-thiol.

The reaction is typically conducted under thermal conditions in a polar aprotic solvent like DMF. scispace.com The nucleophilicity of the imidazole-2-thiol, which exists in tautomeric equilibrium with its 2-thione form, is key to initiating the reaction sequence. The steric hindrance from the 1-tert-butyl group can influence the reaction's kinetics and the stability of intermediates, but the primary reactive site remains the exocyclic sulfur or the ring nitrogen atom. scispace.comresearchgate.net

Regioselective Reactions and Product Formation Pathways

The reactions of imidazole-2-thiols often proceed with high regioselectivity, leading to the formation of complex heterocyclic systems. This is particularly evident in their reactions with multifunctional electrophiles.

A notable regioselective reaction involves the condensation of 1H-imidazole-2-thiols with N-sulfonylphenyldichloroacetaldimines, which provides a direct route to novel sulfonylamino-substituted imidazo[2,1-b]thiazole (B1210989) derivatives. scispace.com This class of compounds is of significant interest due to the prevalence of the imidazo[2,1-b]thiazole core in biologically active molecules. scispace.comnih.govchemmethod.com

The reaction between various imidazole-2-thiols and N-sulfonyl-2,2-dichloro-1-phenylethan-1-imines has been shown to produce the corresponding 7-arylsulfonylamino-6-chloro-5-phenyl-imidazo[2,1-b]thiazoles in good yields. scispace.com The conditions typically involve heating the reactants in DMF at 100°C. scispace.com

Table 1: Synthesis of Sulfonylamino-Substituted Imidazo[2,1-b]thiazole Derivatives

| Imidazole-2-thiol Reactant | Imine Reactant | Product | Yield (%) |

| Benzimidazole-2-thiol | N-(phenylsulfonyl)-2,2-dichloro-1-phenylethan-1-imine | 7-(phenylsulfonyl)amino-6-chloro-5-phenyl-benzo[d]imidazo[2,1-b]thiazole | 85 |

| Benzimidazole-2-thiol | N-(4-methylphenylsulfonyl)-2,2-dichloro-1-phenylethan-1-imine | 7-(p-tolylsulfonyl)amino-6-chloro-5-phenyl-benzo[d]imidazo[2,1-b]thiazole | 87 |

| Benzimidazole-2-thiol | N-(4-chlorophenylsulfonyl)-2,2-dichloro-1-phenylethan-1-imine | 7-(4-chlorophenylsulfonyl)amino-6-chloro-5-phenyl-benzo[d]imidazo[2,1-b]thiazole | 88 |

| 1H-imidazole-2-thiol | N-(4-chlorophenylsulfonyl)-2,2-dichloro-1-phenylethan-1-imine | 7-(4-chlorophenylsulfonyl)amino-6-chloro-5-phenyl-imidazo[2,1-b]thiazole | 75 |

Data sourced from a study on the regioselective reaction of imidazole-2-thiols. scispace.com

The proposed mechanism for the formation of these imidazo[2,1-b]thiazole derivatives is a multi-step process initiated by a nucleophilic attack. scispace.com

N-Adduct Formation : The reaction begins with the nucleophilic addition of the NH group of the imidazole-2-thiol (in its thione tautomeric form) to the activated C=N double bond of the N-sulfonylphenyldichloroacetaldimine. This step results in the formation of an unstable N-adduct intermediate. scispace.com

Tautomerization and Heterocyclization : The initial adduct is believed to undergo rapid tautomerization to generate a reactive thiol (-SH) group. This is followed by an intramolecular S-alkylation, where the thiol group attacks one of the dichloromethylene carbons, displacing a chloride ion and forming the five-membered thiazole (B1198619) ring. This intramolecular cyclization is a key step in forming the fused heterocyclic system. scispace.com

Aromatization : The final step involves the elimination of a molecule of hydrogen chloride (HCl) from the cyclized intermediate. This elimination leads to the formation of a double bond within the newly formed ring, resulting in the stable, aromatic imidazo[2,1-b]thiazole system. scispace.com

This mechanistic pathway highlights the regioselectivity of the reaction, where the initial attack occurs at the nitrogen and the subsequent cyclization involves the sulfur atom, leading specifically to the imidazo[2,1-b]thiazole scaffold. scispace.com

Electrochemical Reactions as a Synthetic Strategy

Electrochemical methods offer a green and efficient alternative for organic synthesis, allowing for selective oxidation and reduction reactions by controlling the electrode potential. nih.govrsc.org These strategies are applicable to the synthesis and transformation of sulfur-containing heterocycles like this compound.

The oxidative coupling of thiols to form disulfides (R-S-S-R) is a fundamental transformation. biolmolchem.com For this compound, this would lead to the formation of a corresponding disulfide dimer. Electrochemically, this can be achieved by the anodic oxidation of the thiol. The process involves the transfer of an electron from the thiol to the anode, generating a thiyl radical. Two of these radicals then combine to form the disulfide bond.

This method avoids the need for chemical oxidants, which can sometimes lead to over-oxidation to sulfonic acids and produce unwanted byproducts. biolmolchem.comresearchgate.net The electrochemical approach provides a clean and controlled method for this specific coupling reaction.

Electrochemical methods can be used to generate reactive intermediates that can participate in subsequent reactions, such as Michael additions. nih.gov The Michael reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. mdpi.com

In the context of this compound, anodic oxidation can generate a thiyl radical. This electrochemically generated radical can act as a nucleophile and add to a suitable Michael acceptor (e.g., an enone). This process, known as an electrochemically induced Michael addition, allows for the formation of new carbon-sulfur bonds under mild conditions. nih.govmdpi.com This synthetic strategy can be used to append the imidazole-thiol moiety to various molecular scaffolds, demonstrating the utility of electrochemistry in expanding the synthetic applications of this compound.

Kinetic Investigations of Electrochemical Processes

The electrochemical behavior of imidazole-2-thiol analogues has been a subject of detailed kinetic investigations, primarily employing cyclic voltammetry and controlled-potential coulometry. These studies are crucial for understanding the redox properties and reaction mechanisms of these compounds.

Electrochemical oxidation of catechols, such as catechol and 4-tert-butylcatechol, has been studied in the presence of 1-methyl-1H-imidazole-2-thiol as a nucleophile. researchgate.net The results show that the electrochemically generated o-quinones participate in a Michael addition reaction with the imidazole-2-thiol derivative. researchgate.net This process follows an EC mechanism, where a reversible electron transfer (E) is followed by an irreversible chemical reaction (C). researchgate.net

Table 1: Electrochemical Data for Oxidation of Catechols in the Presence of 1-Methyl-1H-imidazole-2-thiol This table is interactive. You can sort and filter the data.

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Technique | Cyclic Voltammetry, Controlled-Potential Coulometry | Aqueous solution | researchgate.net |

| Mechanism | EC (Electrochemical-Chemical) | - | researchgate.net |

| Reaction Type | Michael Addition | - | researchgate.net |

| Charge Consumption | ~4e⁻ per molecule of catechol | Phosphate buffer solution | researchgate.net |

| Working Electrode | Glassy Carbon Disc (1.8 mm diameter) | Voltammetry | researchgate.net |

| Counter Electrode | Platinum Wire | Voltammetry | researchgate.net |

Furthermore, studies on other imidazole-2-thione derivatives, such as those fused with 1,4-diphosphinines, demonstrate robust and reversible redox chemistry. nih.govacs.org Cyclic voltammetry experiments on these systems, conducted over multiple cycles, show invariant oxidation and reduction peak positions with minimal attenuation in peak intensities, indicating a high degree of stability and recyclability in the electrochemical process. acs.org The dependence of peak currents and potentials on the scan rate in these studies provides further insight into the kinetics, often revealing processes that are electrochemically irreversible or quasi-reversible. acs.orgimpactfactor.org Digital simulations are often employed to corroborate the experimental data and support the proposed mechanistic pathways. researchgate.netnih.gov

Reactions of N-tert-butyl-1,2-diaminoethane as Precursors to Imidazoline (B1206853) Derivatives

N-tert-butyl-1,2-diaminoethane is a key precursor in the synthesis of 1-tert-butyl-substituted imidazoline derivatives. Its reactivity is characterized by its propensity to undergo cyclization reactions to form the five-membered imidazoline ring.

A notable reaction is the synthesis of 1-tert-butyl-2-imidazoline. hw.ac.ukresearchgate.net Studies have shown that N-tert-butyl-1,2-diaminoethane readily reacts with atmospheric carbon dioxide. researchgate.net This reaction leads to the formation of a zwitterionic ammonium (B1175870) carbamate (B1207046) salt, which exists as an intramolecular salt in the solid state. researchgate.net This reactivity highlights the nucleophilic character of the diamine and its activation towards subsequent reactions.

The synthesis of 2-imidazolines from ethylenediamines and aldehydes is a well-established method. organic-chemistry.org For instance, an efficient preparation of 2-imidazolines involves the reaction of aldehydes with ethylenediamines in the presence of an oxidant like tert-butyl hypochlorite. organic-chemistry.org This general approach can be adapted for N-substituted diamines like N-tert-butyl-1,2-diaminoethane to yield the corresponding 1-substituted imidazoline.

Table 2: Synthesis of Imidazoline Derivatives from Diamine Precursors This table is interactive. You can sort and filter the data.

| Precursor | Reagent(s) | Product | Method | Source |

|---|---|---|---|---|

| N-tert-butyl-1,2-diaminoethane | Carbon Dioxide (atmospheric) | Zwitterionic ammonium carbamate salt | Spontaneous Reaction | researchgate.net |

| Ethylenediamines | Aldehydes, tert-butyl hypochlorite | 2-Imidazolines | Oxidative Cyclization | organic-chemistry.org |

| Ethylenediamine (B42938) | Aldehydes, Iodine, K₂CO₃ | 2-Imidazolines | Oxidative Cyclization | organic-chemistry.org |

| N-tert-butyl-1,2-diaminoethane | - | 1-tert-butyl-2-imidazoline | Synthesis from precursor | hw.ac.ukresearchgate.net |

The formation of the imidazoline ring from N-tert-butyl-1,2-diaminoethane typically involves condensation with a one-carbon unit, which can be provided by various reagents such as aldehydes or their equivalents. The presence of the N-tert-butyl group influences the reactivity of the diamine and the properties of the resulting imidazoline derivative.

Catalytic Applications of 1 Tert Butyl 1h Imidazole 2 Thiol Derivatives

Organocatalysis Utilizing Imidazole (B134444) Scaffolds

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. Imidazole and its derivatives have been extensively explored as organocatalysts due to their ability to act as Brønsted bases, nucleophiles, and hydrogen-bond donors.

Asymmetric Organocatalysis and Enantioselective Transformations

The development of chiral catalysts for the synthesis of enantiomerically pure compounds is a major focus of modern chemistry. mdpi.com Chiral imidazole derivatives have shown significant promise in asymmetric organocatalysis, enabling the production of specific stereoisomers of a target molecule. While research directly on 1-tert-butyl-1H-imidazole-2-thiol in this context is nascent, the broader class of chiral imidazole-containing catalysts provides a strong indication of its potential.

These catalysts often operate by forming a transient chiral intermediate with the substrate, which then directs the stereochemical outcome of the reaction. For instance, bifunctional catalysts bearing both a hydrogen-bond donor (like a thiourea) and an imidazole moiety can effectively control the enantioselectivity of sulfa-Michael additions. The imidazole group in such catalysts can activate the substrate through hydrogen bonding, while the chiral scaffold dictates the facial selectivity of the nucleophilic attack.

Recent advancements have seen the successful application of chiral N-heterocyclic carbene (NHC) catalysis, derived from imidazolium (B1220033) salts, in a variety of enantioselective transformations. acs.org These transformations include cascade annulation reactions to produce complex chiral molecules with high enantioselectivity. acs.org The development of novel chiral imidazole-based ligands is an active area of research, with the aim of creating catalysts with enhanced activity and selectivity for a broader range of asymmetric transformations. nih.gov

Role of Imidazole in Biomimetic Catalysis (e.g., Cholinesterase-like Activity)

Biomimetic catalysis seeks to replicate the high efficiency and selectivity of enzymes by using smaller, synthetic molecules. The imidazole ring is a key component of the amino acid histidine, which is frequently found in the active sites of enzymes and plays a crucial role in their catalytic activity. nih.gov This has inspired the investigation of imidazole derivatives as catalysts that mimic enzymatic functions.

One notable example is the cholinesterase-like activity of imidazole and its derivatives. researchgate.net Cholinesterases are enzymes that catalyze the hydrolysis of acetylcholine. Studies have demonstrated that simple imidazole-containing molecules can accelerate the hydrolysis of acetylthiocholine, a substrate analog of acetylcholine, in a concentration-dependent manner. researchgate.net This catalytic activity highlights the potential of imidazole scaffolds to function as mimics of natural enzymes. The catalytic mechanism is believed to involve the nucleophilic imidazole nitrogen attacking the electrophilic carbonyl carbon of the substrate, forming a transient acyl-imidazole intermediate that is subsequently hydrolyzed.

The investigation into the cholinesterase inhibitory activity of various imidazole derivatives further underscores their interaction with biological systems. researchgate.netnih.govnih.gov For instance, novel benzoxazole and naphthoxazole analogs containing an imidazole moiety have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Application in Multi-component Reactions for Imidazole Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly efficient methods for synthesizing complex molecules. Imidazole derivatives themselves can be synthesized via MCRs, and the imidazole scaffold can be a key component in catalysts for other MCRs.

The Debus-Radziszewski reaction is a classic example of a multi-component reaction for the synthesis of substituted imidazoles from a dicarbonyl compound, an aldehyde, and ammonia. mdpi.com Modern variations of this reaction utilize microwave assistance and solvent-free conditions to achieve higher yields and shorter reaction times, aligning with the principles of green chemistry. eurjchem.com The development of efficient synthetic routes to functionalized imidazoles is crucial for accessing novel catalysts and materials.

Development of Chiral Bicyclic Imidazole Catalysts

To enhance the stereocontrol in asymmetric catalysis, more rigid and structurally defined catalysts are often desirable. Chiral bicyclic imidazoles have been designed and synthesized to meet this need. nih.govchinesechemsoc.org These catalysts incorporate the imidazole ring into a fused ring system, which restricts conformational flexibility and creates a well-defined chiral environment around the catalytic site.

A key design principle in these catalysts is the control of the bond angle of the acetylimidazolium intermediate, which influences the stereochemical outcome of the reaction. chinesechemsoc.orgchinesechemsoc.org By modifying the ring size and substituents on the bicyclic scaffold, the steric and electronic properties of the catalyst can be fine-tuned to achieve high enantioselectivity in reactions such as the Steglich rearrangement and direct C-acetylation of indolones. nih.govchinesechemsoc.orgchinesechemsoc.org These catalysts have demonstrated the ability to produce products with excellent yields and enantioselectivities (up to 97% ee). chinesechemsoc.orgchinesechemsoc.org The success of these systems provides a blueprint for the design of future generations of highly effective chiral imidazole-based organocatalysts.

Metal-Mediated Catalysis

In addition to their role in organocatalysis, imidazole derivatives are widely used as ligands in transition metal complexes for homogeneous catalysis. The nitrogen atoms of the imidazole ring can coordinate to a metal center, influencing its reactivity and selectivity. The tert-butyl and thiol groups in this compound can also play a role in modulating the properties of the resulting metal complexes.

Design of Imidazole-Based Metal Complexes as Homogeneous Catalysts

The coordination of imidazole-based ligands to transition metals can generate a diverse range of catalysts for various organic transformations. wikipedia.org The electronic properties of the imidazole ligand, which can be tuned by substituents, affect the electron density at the metal center and, consequently, its catalytic activity. For example, more electron-donating ligands can enhance the reactivity of the metal in oxidative addition steps.

Imidazole-containing metal complexes have been employed as catalysts in a variety of reactions, including oxidation, reduction, and cross-coupling reactions. nih.govmdpi.com For instance, copper-imidazole complexes have been used to catalyze the synthesis of imidazo[1,2-a]pyridines. beilstein-journals.org The design of these catalysts often involves the synthesis of bi- and tridentate ligands containing one or more imidazole moieties to create a specific coordination environment around the metal ion. nih.gov The steric bulk of the substituents on the imidazole ring, such as the tert-butyl group in this compound, can also be used to control the selectivity of the catalytic reaction by creating a defined pocket around the active site.

The development of well-defined metal-imidazole complexes allows for systematic studies of the relationship between the ligand structure and the catalytic performance, paving the way for the rational design of highly efficient and selective homogeneous catalysts. acs.org

Exploration of Coordination Polymers as Heterogeneous Catalysts

The development of heterogeneous catalysts from coordination polymers is an area of significant research interest, aiming to combine the catalytic activity of metal-ligand complexes with the practical advantages of a solid-state, recyclable material. While research specifically on this compound-based coordination polymers as heterogeneous catalysts is not extensively documented in publicly available literature, valuable insights can be drawn from structurally analogous systems. A notable example is the investigation of a one-dimensional coordination polymer incorporating a di-selone ligand, an analogue of the corresponding thiol, which demonstrates the potential of such structures in heterogeneous catalysis. nih.gov

This coordination polymer, featuring a unique Zn2Se2 ring system, has been successfully employed as a heterogeneous catalyst in the Knoevenagel condensation reaction. nih.gov The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction in organic synthesis, often used to produce substituted quinoline derivatives, which are important medicinal scaffolds. nih.gov The zinc(II) coordination polymer demonstrated excellent catalytic activity in the synthesis of substituted 8-hydroxy-2-quinolinyl derivatives with a very low catalyst loading. nih.gov This represents a significant advancement, as it is the first reported instance of a zinc(II) coordination polymer mediating this type of transformation. nih.gov

The structure of the coordination polymer, where the di-selone ligand acts as a neutral bridging ligand, is crucial to its catalytic function. nih.gov The steric influence of the N-substituent on the imidazole-2-selone can be a determining factor in the formation of such polynuclear assemblies. nih.gov The isolation of structurally well-defined coordination polymers of zinc(II) with imidazole-selone ligands has been noted as a challenging task, often resulting in insoluble and ill-defined materials. nih.gov The successful synthesis and catalytic application of this one-dimensional coordination polymer, therefore, opens avenues for the design of new, effective heterogeneous catalysts.

The catalytic protocol was tested in the Knoevenagel condensation reaction between an activated methylene compound and a heterocyclic carbaldehyde. nih.gov The reaction conditions and yields are summarized in the table below, showcasing the efficiency of the coordination polymer as a catalyst.

Table 1: Catalytic Performance of a Zn(II)-di-selone Coordination Polymer in Knoevenagel Condensation

| Entry | Reactant 1 | Reactant 2 | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 8-hydroxyquinoline-2-carbaldehyde | Malononitrile | 0.5 | Ethanol (B145695) | Reflux | 2 | 95 |

| 2 | 8-hydroxyquinoline-2-carbaldehyde | Ethyl cyanoacetate | 0.5 | Ethanol | Reflux | 3 | 92 |

| 3 | 8-hydroxyquinoline-2-carbaldehyde | Cyanoacetamide | 0.5 | Ethanol | Reflux | 4 | 88 |

The data demonstrates high yields for the desired products under relatively mild conditions, highlighting the potential of such coordination polymers as robust and efficient heterogeneous catalysts. The development of coordination polymers from ligands like this compound and its analogues is a promising strategy for creating novel catalytic systems with applications in fine chemical synthesis.

Supramolecular Chemistry Involving Imidazole 2 Thiol Derivatives

Design and Construction of Imidazole-Based Supramolecular Complexes

The design and construction of supramolecular complexes using imidazole (B134444) derivatives is a highly active area of research, driven by the potential to create materials with novel properties and functions. nih.gov The imidazole moiety is a key component in many biological systems and its ability to coordinate with metal ions and participate in various noncovalent interactions makes it an excellent candidate for building complex molecular assemblies. nih.govresearchgate.netsciopen.com

The process of self-assembly, where molecules spontaneously organize into ordered structures, is fundamental to creating these complexes. acs.orgmdpi.com By carefully designing the molecular structure of the imidazole-based ligands, researchers can control the geometry and properties of the resulting supramolecular architecture. For instance, the introduction of bulky substituents, such as the tert-butyl group in 1-tert-butyl-1H-imidazole-2-thiol, can influence the packing of the molecules and direct the formation of specific structures.

Coordination-driven self-assembly is a powerful strategy that utilizes the interaction between metal ions and ligands to form well-defined metallacycles and cages. acs.orgmdpi.com Imidazole derivatives are effective ligands in this context, readily coordinating with a range of metal ions to produce discrete supramolecular structures or extended coordination polymers. mdpi.com For example, researchers have successfully synthesized one- and two-dimensional coordination polymers by reacting imidazole derivatives with metal cyanometallates. mdpi.com The final structure is determined by the coordination geometry of the metal ion and the bridging or terminal nature of the imidazole ligand. mdpi.com The synthesis of hybrid molecules, such as imidazole-1,2,3-triazole derivatives, further expands the library of building blocks available for constructing novel supramolecular entities with potential applications in medicinal chemistry. nih.gov

Investigation of Noncovalent Interactions in Self-Assembly

Noncovalent interactions are the driving force behind the self-assembly of imidazole-2-thiol derivatives into complex supramolecular structures. acs.orgyoutube.com These weak interactions, though individually modest in strength, collectively dictate the stability and three-dimensional arrangement of the final assembly. Understanding and controlling these interactions is paramount for the rational design of functional supramolecular materials. The primary noncovalent forces at play in systems involving imidazole-2-thiol derivatives are hydrogen bonding, pi-pi stacking, and halogen bonding.

Hydrogen bonding is a highly directional and specific noncovalent interaction that plays a crucial role in the self-assembly of imidazole-containing molecules. rsc.org The imidazole ring itself contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the nitrogen atoms), allowing for the formation of extensive hydrogen-bonding networks. rsc.orgacs.org In the case of this compound, the thiol group (-SH) provides an additional hydrogen bond donor site, further increasing the potential for complex network formation.

The aromatic imidazole ring is capable of engaging in pi-pi stacking interactions, which are attractive noncovalent interactions between aromatic rings. nih.gov These interactions, along with dipole-dipole forces, contribute significantly to the stability of supramolecular assemblies containing imidazole derivatives. nih.gov Pi-pi stacking can occur in various geometries, including face-to-face and edge-to-face arrangements, and the strength of the interaction is sensitive to the relative orientation and distance between the rings. rsc.org

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site, such as a lone pair on a nitrogen atom. acs.org This interaction has emerged as a powerful tool in crystal engineering and the design of supramolecular architectures. The imidazole ring, with its nucleophilic nitrogen atoms, is an effective halogen bond acceptor. acs.org

Theoretical and experimental studies have shown that various halogenated compounds can form stable halogen bonds with imidazole derivatives. science.govmdpi.com The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend Cl < Br < I. nih.gov Computational studies on complexes between imidazol-2-ylidene derivatives (including a di-tert-butyl substituted one) and halogen donors have shown that these interactions can be quite strong. mdpi.com In the solid state, halogen bonding can influence or even dictate the crystal packing of imidazole derivatives, sometimes in competition or cooperation with other noncovalent interactions like hydrogen bonding and pi-pi stacking. science.gov The directionality of the halogen bond provides a high degree of control in the construction of supramolecular assemblies.

Supramolecular Approaches in Catalysis

The application of supramolecular chemistry to catalysis offers the potential to develop highly efficient and selective catalytic systems that mimic the function of natural enzymes. Imidazole and its derivatives are particularly attractive for this purpose due to their presence in the active sites of many enzymes and their ability to participate in a range of molecular interactions. researchgate.net

Researchers have designed supramolecular catalysts based on the self-assembly of imidazole derivatives with metal ions, such as Cu(II), to create artificial metalloenzymes. researchgate.netsciopen.com These assemblies can form well-defined catalytic pockets that bind substrates and accelerate chemical reactions. For example, a supramolecular catalyst possessing a catechol oxidase-like dicopper center with multiple imidazole coordination spheres has been shown to accelerate oxidation/hydrolysis cascade reactions. researchgate.netsciopen.com The catalytic activity of these systems can be tuned by modifying the structure of the imidazole component. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 1-tert-butyl-1H-imidazole-2-thiol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton, carbon, and nitrogen signals.

The analysis of 1D NMR spectra offers the initial and most fundamental information regarding the structure of the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the tert-butyl group and the imidazole (B134444) ring. The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet due to the absence of adjacent protons for coupling. This signal is expected in the upfield region, around δ 1.4 ppm. nih.gov The two protons on the imidazole ring (at positions 4 and 5) would appear as distinct signals in the downfield aromatic region, generally between δ 7.0 and 7.5 ppm. nih.gov The proton of the thiol group (-SH) can be broad and its chemical shift is variable, depending on solvent, concentration, and temperature.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, four distinct signals are expected in a proton-decoupled spectrum. The carbon of the C=S group (C2) is expected to be the most downfield signal. The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will have characteristic chemical shifts. The two sp² carbons of the imidazole ring (C4 and C5) will resonate in the aromatic region. Based on data for analogous structures like 1-tert-butyl-3-methylimidazolium iodide, the imidazole ring carbons are expected between 120 and 140 ppm, while the carbons of the tert-butyl group would appear further upfield. sapub.org

Nitrogen-¹⁵ (¹⁵N) NMR: ¹⁵N NMR spectroscopy is a valuable tool for probing the electronic environment of the nitrogen atoms within the imidazole ring. ipb.pt Although less common than ¹H or ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, it can provide crucial information. For this compound, two distinct ¹⁵N signals are expected. The chemical shifts can help differentiate between the nitrogen atom bonded to the tert-butyl group (N1) and the nitrogen adjacent to the thione group (N3). In related heterocyclic systems, pyridine-like nitrogens resonate in a broad range from 245 to 520 ppm, while pyrrole-like nitrogens are found between 160 and 260 ppm relative to nitromethane. monmouthcollege.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C(CH₃)₃ | ~1.4 | Singlet (s) | ~30 |

| C(CH₃)₃ | - | - | ~60 |

| C4/C5-H | ~7.0 - 7.5 | Doublet (d) | ~120 - 130 |

| C2=S | - | - | ~160 - 170 |

| S-H | Variable | Broad Singlet (br s) | - |

Note: The chemical shifts are approximate values based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary based on solvent and other conditions.

To confirm the assignments made from 1D NMR spectra and to establish the complete connectivity of the molecule, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. vibgyorpublishers.org

HSQC: The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This experiment would definitively link the proton signals of the imidazole ring to their corresponding C4 and C5 carbon signals.

HMBC: The HMBC spectrum reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For instance, correlations from the tert-butyl protons to the N-substituted quaternary carbon and the N1 nitrogen would be expected. Correlations between the imidazole ring protons and the C2 carbon would confirm the substitution pattern.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

ESI-MS is a soft ionization technique ideal for determining the molecular weight of polar molecules like this compound. nih.gov The compound has a molecular weight of 156.25 g/mol . nih.gov In positive ion mode, ESI-MS analysis would be expected to show a prominent signal for the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 157.26. The observation of this ion confirms the molecular formula of the compound. Depending on the conditions, adducts with sodium [M+Na]⁺ at m/z ~179.24 might also be observed.

GC-EIMS combines gas chromatography for separation with electron ionization, a high-energy technique that causes extensive fragmentation of the molecule. While direct GC analysis of this thiol may be challenging without derivatization, the resulting mass spectrum provides a unique fragmentation fingerprint. The molecular ion peak [M]⁺ at m/z 156 would be expected, though it might be of low intensity. A characteristic and likely prominent fragmentation pathway would be the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable tertiary carbocation, resulting in a fragment ion at m/z 141. Further fragmentation could involve the loss of isobutylene (B52900) (C₄H₈) via rearrangement, leading to a fragment at m/z 100.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands for its functional groups. A key feature is the S-H stretching vibration, which is typically weak and appears around 2550 cm⁻¹. nih.gov Another important band is the C=S (thione) stretching vibration, which is expected in the region of 1050-1250 cm⁻¹, though its position can be influenced by coupling with other vibrations. The C-S stretching vibration is found at lower wavenumbers, around 680 cm⁻¹. nih.gov The spectrum would also show C-H stretching vibrations for the alkyl and aromatic parts of the molecule just above and below 3000 cm⁻¹, respectively, and C=C/C=N stretching vibrations from the imidazole ring in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. The C=S and C-S bonds often give rise to strong signals in the Raman spectrum. The symmetric vibrations of the imidazole ring are also typically Raman active. For related imidazole compounds, characteristic ring stretching and deformation modes appear in the 600-1600 cm⁻¹ region. nih.gov The S-H stretch, while weak in the IR, can sometimes be more readily observed in the Raman spectrum.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a critical tool for identifying the functional groups present in this compound. The analysis of its infrared spectrum reveals characteristic absorption bands that confirm its molecular structure. Key vibrations include the stretching of the thiol (S-H) group and the carbon-sulfur (C-S) bond.

Research findings have identified specific vibrational frequencies for this compound. A notable absorption is the S-H stretch, which appears around 2550 cm⁻¹. Additionally, a characteristic C-S vibration is observed at approximately 680 cm⁻¹. These absorptions are indicative of the thiol functional group and its attachment to the imidazole ring.

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| S-H Stretch | ~2550 | |

| C-S Vibration | ~680 |

Raman Spectroscopy

X-ray Diffraction Studies

X-ray diffraction is the cornerstone for elucidating the three-dimensional atomic arrangement and solid-state form of a crystalline compound.

Single Crystal X-ray Diffraction for Molecular Structure Determination

However, a complete set of crystallographic data, including unit cell parameters and space group, for this compound was not available in the reviewed literature.

Powder X-ray Diffraction (PXRD) for Solid-State Analysis

Powder X-ray diffraction (PXRD) is employed to analyze the crystalline form of a bulk sample, identifying its phase and purity. Specific PXRD patterns and data for this compound are not available in the cited research.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques like TGA and DSC are used to determine the thermal stability, melting point, and decomposition profile of a compound. For imidazole-thiols that are structurally similar to this compound, DSC analysis indicates melting points in the range of 146–148°C. TGA studies on these related compounds show a decomposition onset temperature of around 250°C, with the initial mass loss corresponding to the elimination of the tert-butyl group.

| Analysis | Parameter | Finding (for structurally similar compounds) | Reference |

|---|---|---|---|

| DSC | Melting Point (mp) | ~146–148 °C | |

| TGA | Decomposition Onset | ~250 °C |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) within the compound, serving as a fundamental test of purity. The molecular formula for this compound is C₇H₁₂N₂S. Based on this formula, the theoretical elemental composition can be calculated. While specific experimental "found" values were not present in the reviewed literature, the theoretical values serve as a benchmark for sample purity.

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 53.81 |

| Hydrogen | H | 7.74 |

| Nitrogen | N | 17.93 |

| Sulfur | S | 20.52 |

Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX)

Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX) is a powerful analytical technique for characterizing the micromorphology and elemental composition of solid materials. This methodology provides high-resolution images of a sample's surface and simultaneously identifies the elemental constituents present. In the context of "this compound," SEM-EDX analysis would offer critical insights into its particulate structure and confirm its elemental makeup.

Concurrently, the electron beam's interaction with the sample excites atoms, causing them to emit X-rays with energies characteristic of each element. The EDX detector measures the energy and intensity of these emitted X-rays, generating a spectrum that provides a qualitative and quantitative elemental analysis of the sample. This is particularly useful for confirming the presence of the expected elements in the synthesized compound and for detecting any inorganic impurities.

Research Findings

An SEM analysis would be anticipated to reveal the surface morphology of the compound. Depending on the method of synthesis and purification, this compound could exhibit various crystalline forms, such as needles, plates, or prisms. The high-resolution images would also allow for the measurement of particle size distribution, which is a critical parameter in many applications.

The EDX analysis would provide a definitive confirmation of the elemental composition. The resulting spectrum would be expected to show distinct peaks corresponding to Carbon (C), Nitrogen (N), and Sulfur (S), the key heteroatoms in the molecule. The relative intensities of these peaks would correspond to the elemental weight percentages in the compound. Hydrogen (H) is not detectable by standard EDX analysis.

Data Tables

The theoretical elemental composition of this compound, as determined from its chemical formula, is presented below. An experimental EDX analysis would be expected to yield results closely aligning with these values, with minor variations due to instrumental factors and sample preparation.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 53.80 |

| Hydrogen | H | 1.01 | 12 | 12.12 | 7.76 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 17.94 |

| Sulfur | S | 32.07 | 1 | 32.07 | 20.53 |

| Total | 156.28 | 100.00 |

A hypothetical EDX data table that would be generated from an analysis of a pure sample of the compound is shown below. This table presents the expected elemental weight and atomic percentages that would be detected.

Table 2: Hypothetical EDX Analysis Data for this compound

| Element | Weight % | Atomic % |

| C | 53.80 | 46.67 |

| N | 17.94 | 13.33 |

| S | 20.53 | 6.67 |

| Total | 92.27 | 66.67 |

Note: Hydrogen is not included as it is not detectable by EDX analysis. The total percentages are calculated based on the detectable elements.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory (DFT), have become indispensable in the study of heterocyclic compounds like 1-tert-butyl-1H-imidazole-2-thiol.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using a basis set like 6-311G(d,p), are employed to determine its most stable three-dimensional structure (molecular geometry). nih.gov These calculations provide precise information on bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule can also be elucidated using DFT. researchgate.net Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity. nih.gov

For instance, in a study of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, DFT calculations at the B3LYP/6-311++G(d,p) level were used to optimize the molecular geometry and analyze the vibrational spectra. acs.org Similar calculations for this compound would reveal the influence of the bulky tert-butyl group on the planarity of the imidazole (B134444) ring and the orientation of the thiol group.

Table 1: Representative DFT-Calculated Properties for Imidazole-based Compounds This table presents typical data obtained from DFT calculations on related heterocyclic compounds, illustrating the expected values for this compound.

| Parameter | Value | Reference Compound |

|---|---|---|

| HOMO Energy | -6.5 eV to -5.5 eV | Substituted Benzimidazoles |

| LUMO Energy | -1.5 eV to -0.5 eV | Substituted Benzimidazoles |

| HOMO-LUMO Gap | 4.0 eV to 5.0 eV | Substituted Benzimidazoles researchgate.net |

Computational Analysis of Reaction Mechanisms and Transition States

Computational methods are instrumental in mapping the reaction pathways and identifying the transition states of chemical reactions involving this compound. By calculating the potential energy surface, researchers can determine the activation energy barriers for various possible reactions, such as oxidation of the thiol group or substitution reactions. researchgate.net

For example, a computational study on the SN1 reaction mechanism of tert-butyl chloride in aqueous solution utilized reaction path search calculations to understand the dynamics of the process. dntb.gov.ua Similarly, the reaction mechanism of dihydropyrimidinase, an enzyme that acts on a heterocyclic ring, was investigated using a quantum mechanical cluster approach based on DFT. rsc.org These studies can model the step-by-step process of bond breaking and formation, revealing the lowest energy path from reactants to products. rsc.org Such analyses for this compound could elucidate its reactivity with various electrophiles and nucleophiles.

Modeling of Tautomeric Equilibria and Proton Transfer

This compound can exist in two tautomeric forms: the thiol form and the thione form. Computational modeling can predict the relative stability of these tautomers and the energy barrier for the proton transfer between the sulfur and nitrogen atoms. Studies on similar systems, such as phenol-imidazole-base triads, have used DFT to investigate proton transfer phenomena. researchgate.net

A study on hydroxylated triphenylimidazole frameworks showed that the presence of tert-butyl groups can facilitate excited-state intramolecular proton transfer (ESIPT). researchgate.net Although this study focused on an excited state process, the computational approach is relevant for understanding ground-state tautomerism in this compound. The calculations would typically involve optimizing the geometry of both tautomers and the transition state connecting them, thereby determining their relative energies and the activation barrier for tautomerization.

Solvent Effects Modeling (e.g., using PCM model)